molecular formula C6H14N2O B576076 (1-(Methylamino)pyrrolidin-2-yl)methanol CAS No. 192430-29-8

(1-(Methylamino)pyrrolidin-2-yl)methanol

Cat. No.: B576076
CAS No.: 192430-29-8
M. Wt: 130.191
InChI Key: YLYRSZKQIOLYMJ-UHFFFAOYSA-N
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Description

(1-(Methylamino)pyrrolidin-2-yl)methanol is a pyrrolidine derivative featuring a methylamino group (-NHCH₃) at the 1-position and a hydroxymethyl group (-CH₂OH) at the 2-position of the pyrrolidine ring. Its stereochemical properties, influenced by the pyrrolidine ring’s rigidity and substituents, make it a candidate for enantioselective reactions .

Properties

CAS No.

192430-29-8

Molecular Formula

C6H14N2O

Molecular Weight

130.191

IUPAC Name

[1-(methylamino)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C6H14N2O/c1-7-8-4-2-3-6(8)5-9/h6-7,9H,2-5H2,1H3

InChI Key

YLYRSZKQIOLYMJ-UHFFFAOYSA-N

SMILES

CNN1CCCC1CO

Synonyms

2-Pyrrolidinemethanol,1-(methylamino)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares (1-(Methylamino)pyrrolidin-2-yl)methanol with key analogs based on substituents, molecular weight, and synthesis routes:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Synthesis Methods Applications/Notes
This compound 1-Methylamino, 2-hydroxymethyl C₆H₁₄N₂O 130.19 Likely via reductive amination or nucleophilic substitution (extrapolated) Potential chiral catalyst or drug intermediate
(1-Benzylpyrrolidin-2-yl)methanol 1-Benzyl, 2-hydroxymethyl C₁₂H₁₇NO 191.27 Not explicitly described Intermediate; bulkier group reduces solubility
[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol 1-Cyclopropylmethyl, 2-hydroxymethyl C₉H₁₇NO 155.13 Reductive amination of cyclopropane carboxaldehyde with L-prolinol Chiral catalysis
(S)-(1-Allylpyrrolidine-2-yl)methanamine 1-Allyl, 2-aminomethyl C₈H₁₆N₂ 140.23 DIBAL reduction of carboxamide Amine precursor for drug synthesis
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 1-Fluoropyridinyl, 3-hydroxymethyl C₁₀H₁₃FN₂O 208.23 Coupling reactions with fluoropyridine derivatives Pharmaceutical intermediates
Key Observations:
  • Stereochemical Control : Chiral analogs (e.g., (S)-configured cyclopropylmethyl derivative in ) highlight the importance of stereochemistry in catalytic applications .
  • Functional Group Impact: Ethanol derivatives (e.g., 2-(1-Methylpyrrolidin-2-yl)ethanol in ) exhibit reduced polarity compared to methanol analogs, affecting their pharmacokinetic profiles.

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